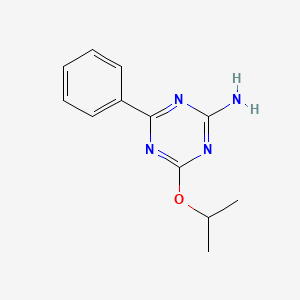

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Méthodes De Préparation

The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-6-phenyl-1,3,5-triazine with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include ammonia, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of triazine derivatives in cancer therapy. For instance, compounds similar to 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine have demonstrated significant antitumor activity against various cancer cell lines. A notable example includes a derivative that exhibited remarkable activity against melanoma cells (GI50 = 3.3×10−8M) . This suggests that the triazine scaffold could be a promising lead for developing new anticancer agents.

Inhibition of Nucleoside Transporters

Research indicates that triazine derivatives can act as inhibitors of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism and cancer therapy. A study identified that certain triazine analogues selectively inhibit ENT2 over ENT1, potentially leading to more targeted therapeutic strategies in treating cancers and other diseases related to nucleotide dysregulation .

Neuropharmacological Effects

Triazine derivatives have also been explored as ligands for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neuropsychiatric disorders. Some compounds within this family have shown procognitive and anxiolytic-like effects in behavioral tests, indicating their potential use in treating cognitive impairments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of triazine derivatives is crucial for optimizing their pharmacological properties. Variations in substituents on the triazine ring significantly influence biological activity. For example, modifications such as halogenation or the introduction of different aromatic groups can enhance selectivity and potency against specific biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions starting from suitable precursors such as chlorinated triazines. Characterization methods including NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antitumor Activity

A derivative of this compound was tested against melanoma cell lines and showed significant cytotoxicity at low concentrations. This study underscores the potential for developing targeted cancer therapies based on triazine scaffolds.

Case Study 2: Selective Inhibition of ENTs

In vitro experiments demonstrated that specific analogues exhibited selective inhibition of ENT2, suggesting a pathway for developing treatments with fewer side effects by targeting specific nucleoside transport mechanisms.

Mécanisme D'action

The mechanism of action of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

4-Chloro-6-phenyl-1,3,5-triazin-2-amine: This compound has a chloro group instead of an isopropoxy group, which affects its reactivity and applications.

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine: The presence of a methoxy group instead of an isopropoxy group can lead to differences in chemical behavior and biological activity.

4-Isopropoxy-6-methyl-1,3,5-triazin-2-amine: The substitution of a phenyl group with a methyl group can significantly alter

Activité Biologique

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that compounds with a triazine core, including this compound, exhibit significant anticancer activity. For example, derivatives of triazines have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | |

| MCF-7 (Breast Cancer) | 1.25 | |

| HeLa (Cervical Cancer) | 1.03 | |

| DLD-1 (Colon Cancer) | 13.71 | |

| HT-29 (Colon Cancer) | 17.78 |

These findings suggest that the compound may inhibit key cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in tumorigenesis. For instance, it has been noted to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), which is associated with tumor proliferation in various tissues such as the uterus and ovaries . This inhibition could lead to reduced tumor growth and metastasis.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Binding : The compound can bind to the active sites of specific enzymes or receptors, modulating their activity.

- Signal Transduction Pathways : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis .

- Gene Expression Modulation : Some studies suggest that triazine derivatives can alter the expression of genes involved in apoptosis and cell cycle regulation.

Study on Cytotoxicity

A study published in MDPI reported on the cytotoxic effects of triazine derivatives on different cancer cell lines. The research highlighted that certain derivatives exhibited IC50 values indicating potent cytotoxicity against cancer cells .

Pharmacological Investigations

Another investigation focused on the pharmacological properties of related triazine compounds demonstrated their potential as modulators of various biological pathways, including those involved in inflammation and cancer progression .

Safety and Toxicology

Safety assessments have been conducted using recombinant isoforms of cytochrome P450 to evaluate the metabolic profiles of these compounds. The findings suggested minimal interaction with major drug-metabolizing enzymes, indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBWCSZMEIWKNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.